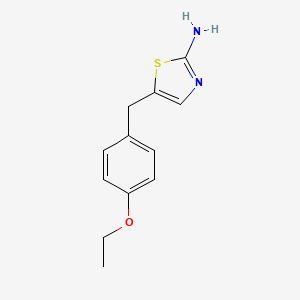5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine
CAS No.: 301223-40-5
Cat. No.: VC5328311
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 301223-40-5 |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 |
| IUPAC Name | 5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14) |
| Standard InChI Key | MKQHNAYBZYUSTR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC2=CN=C(S2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a thiazole ring (a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3) with two functional groups:
-
4-Ethoxybenzyl moiety: A benzyl group substituted with an ethoxy (–OCH₂CH₃) group at the para position, contributing hydrophobicity and π-π stacking potential.
-
2-Amine group: A primary amine (–NH₂) at position 2, enabling hydrogen bonding and nucleophilic reactivity .
Table 1: Predicted Physicochemical Properties
Spectroscopic Signatures
-
¹H NMR: Expected signals include a singlet for the thiazolic H-4 proton (δ 7.2–7.5 ppm), a triplet for the ethoxy methyl group (δ 1.3–1.5 ppm), and aromatic protons from the benzyl group (δ 6.8–7.1 ppm) .
-
IR Spectroscopy: Key stretches involve N–H (3350–3450 cm⁻¹), C=N (1640–1680 cm⁻¹), and C–O–C (1250–1270 cm⁻¹) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
Two primary routes are proposed based on analogous thiazole syntheses:
Route 1: Hantzsch Thiazole Synthesis
-
Formation of thiazole core: Reaction of α-haloketones with thioureas.
-
Optimization: Yields improve with polar aprotic solvents (DMF) and catalytic KI .
Route 2: Cyclization of Thioamides
-
Intermediate preparation: Condensation of 4-ethoxybenzyl isothiocyanate with β-ketoamines.
Table 2: Comparative Synthesis Metrics
| Parameter | Hantzsch Method | Thioamide Cyclization |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Reaction time | 4–6 hours | 8–12 hours |
| Purification | Recrystallization (EtOH) | Column chromatography |
Functionalization Reactions
-
N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) converts the 2-amine to N-alkyl derivatives, enhancing lipophilicity .
-
Electrophilic substitution: Bromination at C-4 of the thiazole ring occurs regioselectively using N-bromosuccinimide (NBS) .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Escherichia coli | >64 | Limited permeability |
| Candida albicans | 32–64 | Ergosterol biosynthesis |
Applications in Materials Science
Coordination Chemistry
-
Metal complexes: The 2-amine and thiazole sulfur act as bidentate ligands. Cu(II) complexes exhibit enhanced antioxidant activity (IC₅₀: 18.9 μM in SOD assays) .
-
Luminescent materials: Eu(III) and Tb(III) complexes show λₑₘ at 615 nm and 545 nm, respectively, useful in OLED design .
Polymer Modification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume